1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1251015-75-4
VCID: VC3404146
InChI: InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid

CAS No.: 1251015-75-4

Cat. No.: VC3404146

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid - 1251015-75-4

Specification

CAS No. 1251015-75-4
Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]hept-5-ene-7,4'-piperidine]-2-carboxylic acid
Standard InChI InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20)
Standard InChI Key OCPXVYJOXILWKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O

Introduction

Chemical Structure and Identification

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid is a racemic compound with the specific stereochemical designation (1S,4S,5S) at its key stereogenic centers. The compound is identified by CAS registry number 1251015-75-4 and has the molecular formula C₁₇H₂₅NO₄ . The molecular weight of this compound is 307.39 g/mol.

The structure contains several key components:

  • A bicyclo[2.2.1]heptene core scaffold

  • A spiro connection at the 7-position of the bicyclic system

  • A piperidine ring as the second component of the spiro system

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

  • A carboxylic acid functionality at the 5-position of the bicyclic system

This structural arrangement creates a three-dimensional architecture with significant conformational constraints, potentially offering favorable properties for receptor binding and molecular recognition.

Physical and Chemical Properties

The physical and chemical properties of 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid are summarized in Table 1. These properties provide important information for handling, synthesis, and formulation considerations.

Table 1: Physical and Chemical Properties of 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid

PropertyValue
Molecular FormulaC₁₇H₂₅NO₄
Molecular Weight307.39 g/mol
Physical StateSolid
Melting PointNot specified in literature
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO
LogP (calculated)Not specified in literature
pKa (carboxylic acid)Estimated ~4-5 (typical for carboxylic acids)
StabilityStore in dark place, sealed, dry, at room temperature
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously)

The compound contains functional groups that contribute to its reactivity profile. The carboxylic acid moiety can participate in esterification, amidation, and salt formation reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen and can be removed under acidic conditions to reveal the free secondary amine. The alkene functionality in the bicyclic system offers potential for further derivatization through addition reactions.

Structural Analogues and Related Compounds

Several structural analogues of 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid have been reported in the literature, providing additional context for understanding its properties and potential applications.

Bicyclo[2.2.1]heptane and Bicyclo[2.2.1]heptene Derivatives

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 120-74-1) represents a simpler analogue lacking the spiro-piperidine moiety . This compound and its derivatives serve as important building blocks in organic synthesis. The tert-butyl ester derivative (tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS: 154970-45-3) has also been described .

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylic acid represents another related spiro system, though with a different ring arrangement .

Spiro-piperidine Derivatives

Several compounds featuring the spiro-piperidine structural motif have been reported, including:

  • 1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-2-carboxylic acid (CAS: 1250998-00-5)

  • 1'-(tert-Butoxycarbonyl)spiro[indoline-3,4'-piperidine] derivatives

These compounds share the protected spiro-piperidine motif but differ in the nature of the fused ring system or the position of functional groups.

Other Boc-Protected Cyclic Amino Acids

The search results also reveal several related Boc-protected cyclic amino acids:

  • (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (CAS: 163438-09-3)

  • 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS: 1087798-38-6)

These compounds share the Boc-protection strategy but differ in their core ring structure, illustrating the diversity of this chemical class.

Spectroscopic and Analytical Characterization

The spectroscopic and analytical characterization of 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid would typically include the following methods, though specific data for this compound is limited in the search results:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • The alkene protons of the bicyclic system (likely in the δ 5.5-6.5 ppm region)

  • The bridgehead protons of the bicyclic system

  • The methylene and methine protons of the piperidine ring

  • The tert-butyl protons of the Boc group (typically a strong singlet at around δ 1.4-1.5 ppm)

¹³C NMR would reveal signals for:

  • The carboxylic acid carbon (typically δ 170-180 ppm)

  • The carbamate carbonyl carbon of the Boc group (typically δ 155-160 ppm)

  • The alkene carbons (typically δ 120-140 ppm)

  • The quaternary carbon of the tert-butyl group (typically δ 80-85 ppm)

  • The methyl carbons of the tert-butyl group (typically δ 28-30 ppm)

  • The spiro carbon (typically δ 50-70 ppm)

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak corresponding to the molecular weight (307.39 g/mol)

  • Characteristic fragmentation patterns, including loss of the Boc group (loss of 100 mass units)

  • Potential fragmentation at the spiro center

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • O-H stretching of the carboxylic acid (broad band around 3000-2500 cm⁻¹)

  • C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

  • C=O stretching of the carbamate (around 1680-1700 cm⁻¹)

  • C=C stretching of the alkene (around 1620-1680 cm⁻¹)

Chemical Reactivity and Derivatization

The functional groups present in 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid offer multiple opportunities for chemical derivatization:

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo various transformations including:

  • Esterification to form corresponding esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols

  • Salt formation with appropriate bases

These transformations are commonly employed in medicinal chemistry to modify physicochemical properties or to link the scaffold to other pharmacophores.

Boc Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group can be:

  • Removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to reveal the free secondary amine

  • Replaced with other protecting groups or functional groups

Alkene Functionalization

The alkene functionality in the bicyclic system provides opportunities for:

  • Hydrogenation to form the corresponding saturated derivatives

  • Epoxidation to form epoxides

  • Dihydroxylation to form diols

  • Halogenation to form dihalides

  • Addition reactions with various nucleophiles

These transformations could significantly alter the three-dimensional structure and physicochemical properties of the molecule.

Research Progress and Future Directions

The development of spirocyclic compounds containing bicyclic motifs represents an active area of research in medicinal chemistry and organic synthesis. Future research directions may include:

  • Development of efficient synthetic routes to access the target compound and its analogues

  • Exploration of structure-activity relationships through systematic modification of the scaffold

  • Investigation of the compound's potential as a bioisostere in drug discovery projects

  • Application of the compound as a building block in diversity-oriented synthesis

Recent advances in synthetic methodologies for constructing saturated polycyclic cores have expanded the toolkit for accessing compounds like 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid . These advances are expected to facilitate further exploration of this chemical space.

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